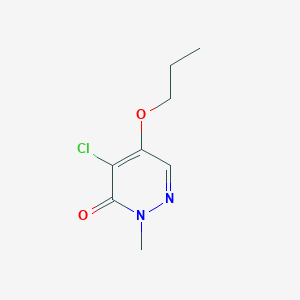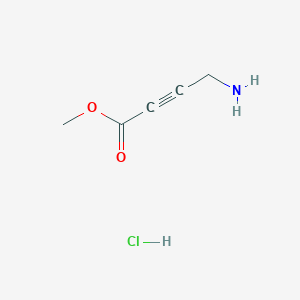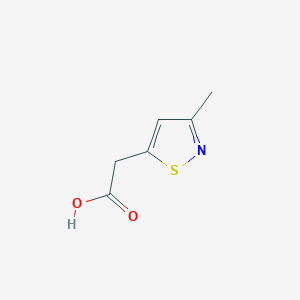
4-chloro-2-methyl-5-propoxy-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5-propoxy-3(2H)-pyridazinone, commonly referred to as CMPP, is a synthetic organic compound with a wide range of applications in scientific research. CMPP is a member of the pyridazinone family, which is a heterocyclic organic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. CMPP is a colorless solid that is soluble in most organic solvents, making it an attractive choice for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Applications in Medicinal Chemistry
Compounds with pyridazinone structures, such as "4-chloro-2-methyl-5-propoxy-3(2H)-pyridazinone," often exhibit a wide range of biological activities. They have been studied for their potential as cardiovascular agents, demonstrating vasodilatory, beta-adrenergic blocking activities, and phosphodiesterase inhibitory actions. For instance, TZC-5665, a novel pyridazinone derivative, has shown positive inotropic and vasodilating effects due to its active metabolite in addition to its own beta-adrenergic blocking actions, indicating its usefulness in treating patients with chronic congestive heart failure (CHF) (Araki et al., 1997).
Role in Environmental and Toxicological Studies
The structure of "this compound" suggests it could be relevant in environmental and toxicological studies, especially related to pesticide exposure and its effects on human health. For example, organophosphorus (OP) and pyrethroid (PYR) compounds, which include various pyridazinone derivatives, are widely used insecticides known for their neurotoxic effects. Understanding the extent of human exposure to these compounds, especially in young children, is critical for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
Potential for Pharmacokinetic Studies
The pharmacokinetic profile of compounds similar to "this compound" can provide insights into their absorption, metabolism, and excretion in humans. For instance, studies on chlorogenic acids from green coffee extract, which shares a related chemical structure, have shown that these compounds are highly bioavailable in humans. Such research underscores the importance of understanding the metabolic pathways and bioavailability of similar compounds for their potential therapeutic applications (Farah et al., 2008).
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-propoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-13-6-5-10-11(2)8(12)7(6)9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDURKHDMTYLGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=O)N(N=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)

![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2989198.png)


![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)

![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)

